Tricyclohexylsilyl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclohexylsilyl nitrite is an organosilicon compound characterized by the presence of a tricyclohexylsilyl group attached to a nitrite functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricyclohexylsilyl nitrite can be synthesized through the reaction of tricyclohexylsilanol with nitrous acid. The reaction typically involves the use of an acid catalyst to facilitate the formation of the nitrite group. The general reaction scheme is as follows: [ \text{(C}6\text{H}{11})_3\text{SiOH} + \text{HNO}_2 \rightarrow \text{(C}6\text{H}{11})_3\text{SiONO} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclohexylsilyl nitrite undergoes various chemical reactions, including:
Oxidation: The nitrite group can be oxidized to form nitrate derivatives.
Reduction: The nitrite group can be reduced to form amine derivatives.
Substitution: The nitrite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of tricyclohexylsilyl nitrate.
Reduction: Formation of tricyclohexylsilylamine.
Substitution: Formation of various tricyclohexylsilyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tricyclohexylsilyl nitrite has several applications in scientific research:
Biology: Potential use in the study of nitrosylation reactions and their biological implications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of tricyclohexylsilyl nitrite involves the release of nitrite ions, which can participate in various chemical reactions. The nitrite ions can act as nucleophiles or electrophiles, depending on the reaction conditions. The molecular targets and pathways involved include:
Nitrosylation: The nitrite group can transfer a nitrosyl group to other molecules, affecting their chemical properties.
Redox Reactions: The nitrite group can participate in redox reactions, altering the oxidation state of other molecules.
Vergleich Mit ähnlichen Verbindungen
Tricyclohexylsilyl nitrate: Similar structure but with a nitrate group instead of a nitrite group.
Tricyclohexylsilylamine: Similar structure but with an amine group instead of a nitrite group.
Tricyclohexylsilanol: Similar structure but with a hydroxyl group instead of a nitrite group.
Uniqueness: Tricyclohexylsilyl nitrite is unique due to its specific reactivity and the ability to introduce nitrite groups into organic molecules. Its distinct chemical properties make it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
61209-10-7 |
---|---|
Molekularformel |
C18H33NO2Si |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
tricyclohexylsilyl nitrite |
InChI |
InChI=1S/C18H33NO2Si/c20-19-21-22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI-Schlüssel |
PNUYCOCGNAAVAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)ON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.